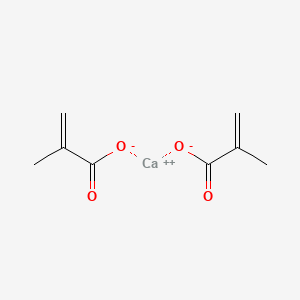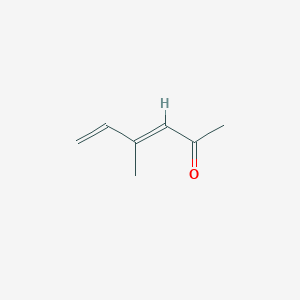![molecular formula C35H21Cl2N14Na5O16S5 B13733045 1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt CAS No. 34759-29-0](/img/structure/B13733045.png)
1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and azo linkage, which are common features in dyes and pigments. This compound is likely used in various industrial applications, particularly in the textile and dyeing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the naphthalenetrisulfonic acid core: This can be achieved through sulfonation of naphthalene.
Azo coupling reaction: The azo linkage is formed by coupling a diazonium salt with an aromatic amine.
Introduction of triazine rings: This step involves nucleophilic substitution reactions where triazine derivatives are introduced.
Final assembly: The various components are combined under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc in acid.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: N-oxides or sulfoxides.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Dye synthesis: Used as an intermediate in the synthesis of complex dyes.
Analytical chemistry: Used as a standard or reagent in various analytical techniques.
Biology
Staining: Used in biological staining to visualize cells and tissues.
Medicine
Diagnostic agents: Potential use in diagnostic imaging or assays.
Industry
Textile dyeing: Widely used in the textile industry for dyeing fabrics.
Paper industry: Used in the paper industry for coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The triazine rings provide stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Naphthalenetrisulfonic acid: A simpler compound without the azo linkage and triazine rings.
Azo dyes: Compounds with similar azo linkages but different substituents.
Triazine-based dyes: Compounds with triazine rings but different aromatic systems.
Uniqueness
This compound is unique due to its combination of naphthalenetrisulfonic acid, azo linkage, and multiple triazine rings, which confer specific properties such as high solubility, stability, and vibrant color.
Properties
CAS No. |
34759-29-0 |
|---|---|
Molecular Formula |
C35H21Cl2N14Na5O16S5 |
Molecular Weight |
1239.8 g/mol |
IUPAC Name |
pentasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C35H26Cl2N14O16S5.5Na/c36-29-44-32(39-16-2-1-3-19(10-16)68(53,54)55)48-33(45-29)41-18-5-7-26(70(59,60)61)24(12-18)43-35-47-30(37)46-34(49-35)40-17-4-6-22(23(11-17)42-31(38)52)50-51-25-14-21-15(9-28(25)72(65,66)67)8-20(69(56,57)58)13-27(21)71(62,63)64;;;;;/h1-14H,(H3,38,42,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,39,41,44,45,48)(H2,40,43,46,47,49);;;;;/q;5*+1/p-5 |
InChI Key |
CJWGCINWZIYUOA-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)N=NC6=CC7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
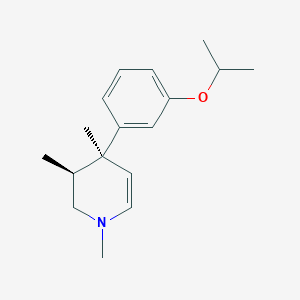
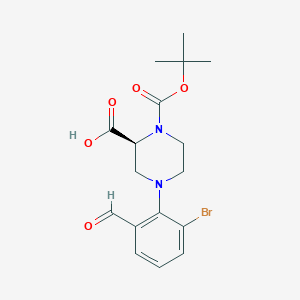

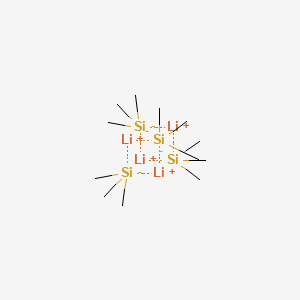

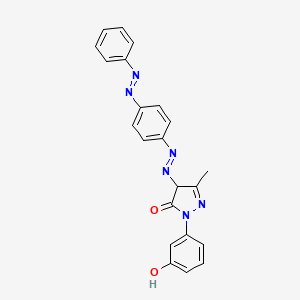
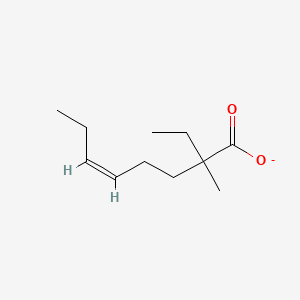
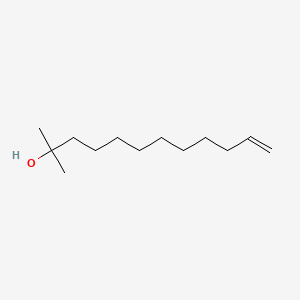
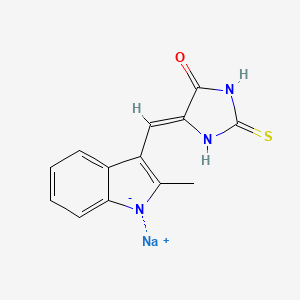
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
